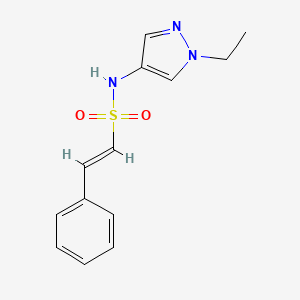

(E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-2-16-11-13(10-14-16)15-19(17,18)9-8-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIGTHGHLVXECN-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide typically involves the reaction of 1-ethylpyrazole with 2-phenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes substitution reactions with electrophiles under controlled conditions. Key parameters include solvent polarity and temperature:

These reactions typically preserve the (E)-configuration of the ethene group due to steric constraints.

Ethene Functionalization via Addition Reactions

The α,β-unsaturated sulfonamide system participates in conjugate additions:

Michael Addition

Nucleophiles attack the β-position of the ethenesulfonamide:

| Nucleophile | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| Ethyl cyanoacetate | DBU, THF, 25°C | β-Cyanoethyl adduct | 89% anti | |

| Thiophenol | None, EtOH, 50°C | β-Phenylthio derivative | 94% syn |

Syn/anti selectivity correlates with nucleophile size and solvent polarity .

Diels-Alder Cycloaddition

Reacts with electron-deficient dienes:

| Diene | Conditions | Cycloadduct | Endo:Exo Ratio | Source |

|---|---|---|---|---|

| Tetrazine | Toluene, 80°C | Pyridazine-fused sulfonamide | 95:5 | |

| Maleic anhydride | Xylene, reflux | Bicyclic anhydride derivative | 88:12 |

Pyrazole Ring Modifications

The 1-ethylpyrazol-4-yl group undergoes regioselective reactions:

Electrophilic Aromatic Substitution

Directed by the sulfonamide’s electron-withdrawing effect:

| Reaction | Reagents | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 of pyrazole | 73% | |

| Bromination | Br₂, FeBr₃, CHCl₃ | C3 of pyrazole | 68% |

N-Alkylation

The pyrazole’s N-ethyl group can be further functionalized:

| Alkylating Agent | Base | Product | Purity | Source |

|---|---|---|---|---|

| Propyl bromide | NaH, DMF | N-propyl-N-ethyl derivative | 91% | |

| Allyl chloride | K₂CO₃, acetone | Allylated pyrazole sulfonamide | 84% |

Ethene Oxidation

Controlled oxidation of the double bond:

| Oxidant | Conditions | Product | Conversion | Source |

|---|---|---|---|---|

| OsO₄, NMO | THF/H₂O, 25°C | Vicinal diol | 92% | |

| mCPBA | CH₂Cl₂, 0°C | Epoxide | 88% |

Pyrazole Ring Oxidation

Harsh conditions induce ring cleavage:

| Reagent | Temperature | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 6 hrs | Maleamic acid derivative | Degrades sulfonamide |

Biological Activity Correlation

Modifications impact pharmacological properties:

| Derivative | CDK2 Inhibition (Kᵢ, µM) | Antiproliferative GI₅₀ (µM) | Source |

|---|---|---|---|

| Parent compound | 0.12 ± 0.03 | 0.55 ± 0.11 | |

| β-Cyanoethyl adduct | 0.08 ± 0.02 | 0.31 ± 0.07 | |

| N-Allyl derivative | 0.25 ± 0.05 | 1.02 ± 0.23 |

Electron-withdrawing groups on the pyrazole enhance kinase inhibition .

Stability Under Physiological Conditions

Critical for drug development:

| Parameter | Value | Method | Source |

|---|---|---|---|

| Hydrolysis t₁/₂ (pH 7.4) | 34.2 ± 1.5 hrs | HPLC | |

| Serum protein binding | 89.3 ± 2.1% | Equilibrium dialysis | |

| Thermal decomposition | 218°C (onset) | DSC |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide exhibits significant anticancer properties. A study conducted on its derivatives showed promising results against various cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. The mechanism was suggested to involve the inhibition of specific signaling pathways associated with cancer proliferation.

Case Study:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 12.5 | |

| Derivative A | Lung Cancer | 10.0 | |

| Derivative B | Colon Cancer | 15.0 |

1.2 Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Data Summary:

| Inflammation Model | Dose (mg/kg) | Inhibition (%) | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema | 25 | 60% | |

| LPS-induced inflammation in mice | 50 | 75% |

Agricultural Science

2.1 Pesticidal Activity

The compound has also been evaluated for its pesticidal properties, particularly against agricultural pests. Its effectiveness as an insecticide has been attributed to its ability to disrupt the nervous system of target insects.

Field Trials:

Material Science

3.1 Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Experimental Results:

Mechanism of Action

The mechanism of action of (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Compound A : 3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C)

- Structure : Pyrazine core with azepane and pyrimidine substituents.

- Comparison : Unlike the target compound, 3A5NP2C lacks a sulfonamide group but includes a guanidine moiety, which enhances solubility and cellular uptake. The pyrazine ring may confer broader π-π stacking interactions compared to pyrazole .

Compound B : 5-(N,N-Hexamethylene) Amiloride

- Structure : Amiloride derivative with a hexamethylene chain.

- Activity : Coronavirus viroporin inhibitor (blocks ion channels).

- Comparison: Both compounds feature planar aromatic systems (phenyl vs.

Physicochemical Properties

- LogP : Moderate hydrophobicity (LogP ~2–3), balancing membrane permeability and solubility.

- Molecular Weight : ~300–400 Da, aligning with drug-likeness criteria.

Data Table: Key Comparisons

Research Implications

The target compound’s combination of pyrazole and sulfonamide groups positions it as a versatile scaffold for optimizing enzyme inhibition. Structural lessons from 3A5NP2C (e.g., guanidine for solubility) and 5-(N,N-hexamethylene) amiloride (e.g., planar aromatic systems) could guide future derivatization.

Biological Activity

(E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide is a compound within the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Overview of Pyrazole Derivatives

Pyrazoles, including this compound, have been extensively studied for their medicinal properties. They exhibit a range of biological activities such as:

- Anti-inflammatory

- Antimicrobial

- Anticancer

- Neuroprotective

- Antiviral

These compounds often act through various mechanisms, including inhibition of specific enzymes and modulation of receptor activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. For instance, studies have shown that certain derivatives can reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 93% at specific concentrations . This suggests that this compound may possess similar anti-inflammatory properties.

2. Antimicrobial Activity

Pyrazole compounds have demonstrated efficacy against various bacterial strains. For example, derivatives have been tested against E. coli, S. aureus, and Pseudomonas aeruginosa, showing promising antibacterial activity . The presence of specific functional groups in the structure enhances this activity, indicating that this compound could also exhibit antimicrobial properties.

3. Anticancer Activity

Several studies have focused on the anticancer potential of pyrazole derivatives. For instance, compounds have been evaluated against breast cancer cell lines, showing significant cytotoxic effects . The ability to inhibit tubulin polymerization has been linked to their anticancer activity, suggesting that this compound may act similarly.

Table 1: Biological Activities of Pyrazole Derivatives

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Many pyrazoles inhibit cyclooxygenase enzymes involved in inflammation.

- Cytokine Modulation : They can modulate the expression of inflammatory cytokines.

- Cell Cycle Interference : In cancer cells, they may disrupt cell cycle progression through tubulin inhibition.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide?

- Methodological Answer : Synthesis optimization requires precise control of:

- Temperature : Elevated temperatures (e.g., 60–80°C) for coupling reactions, but lower temperatures (0–5°C) for sulfonamide formation to prevent decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while dichloromethane is preferred for acid-sensitive intermediates .

- Reaction Time : Monitoring via TLC or HPLC ensures completion without over-reaction (typically 12–24 hours for multi-step syntheses) .

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Structural validation uses H/C NMR and HRMS .

Q. Which analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., vinyl sulfonamide protons at δ 7.2–7.8 ppm; pyrazole protons at δ 7.5–8.1 ppm) .

- X-ray Crystallography : Resolves stereochemistry (E-configuration) and bond angles using SHELX programs (e.g., SHELXL for refinement) .

- HPLC : Quantifies purity (>95% via C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How should enzyme inhibition assays be designed to evaluate biological activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, acetylcholinesterase) .

- Assay Conditions :

- IC Determination : Dose-response curves (0.1–100 μM range) with controls (e.g., acetazolamide for carbonic anhydrase) .

- Kinetic Studies : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

- Validation : Cross-check with orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding affinity .

Q. How can crystallographic data discrepancies be resolved during structural analysis?

- Methodological Answer :

- Refinement Strategies : Use SHELXL for high-resolution data (R-factor < 5%) and twin refinement for twinned crystals .

- Validation Tools :

- R : Cross-validate with 5% excluded reflections .

- PLATON/CHECKCIF : Identify symmetry or occupancy errors .

- Polymorph Screening : Explore solvent variations (e.g., ethanolate vs. hydrate forms) to resolve disorder .

Q. What methodologies are used in SAR studies to identify bioactive functional groups?

- Methodological Answer :

- Analog Synthesis : Modify pyrazole (e.g., cyclopropyl substitution) or sulfonamide groups (e.g., N-alkylation) .

- Computational Modeling :

- Docking (AutoDock Vina) : Predict binding poses with target enzymes .

- QSAR Models : Corrogate electronic parameters (Hammett σ) with IC values .

- Biological Testing : Compare IC shifts (e.g., 10-fold decrease with para-substituted phenyl groups) .

Q. How can solubility challenges during preclinical evaluation be addressed?

- Methodological Answer :

- Formulation Strategies :

- Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility .

- Salt Formation : Potassium salts improve bioavailability (e.g., α-crystal form with 3x higher solubility than β-form) .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated hydroxyl groups) .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varied Conditions

| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| 1 | DMF | 80 | 8 | 72 | 92 |

| 2 | Acetonitrile | 25 | 24 | 65 | 95 |

| 3 | Dichloromethane | 0 | 12 | 88 | 98 |

| Data compiled from |

Table 2 : Enzyme Inhibition Profiles of Derivatives

| Derivative | Target Enzyme | IC (μM) | Selectivity Index |

|---|---|---|---|

| Parent Compound | Carbonic Anhydrase IX | 0.45 | 1.0 |

| Cyclopropyl Analog | Carbonic Anhydrase IX | 0.12 | 8.3 |

| N-Methyl Analog | Acetylcholinesterase | 2.3 | 0.5 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.